N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide
Description
N-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzodioxol (1,3-benzodioxole) moiety fused to a 2-oxooxazolidinone core. The oxazolidinone ring, a five-membered lactam, is linked to an ethanesulfonamide group via a methylene bridge. This structure combines key pharmacophores: the sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), and the oxazolidinone scaffold, a hallmark of antibacterial agents like linezolid . The benzodioxol moiety may enhance lipophilicity and metabolic stability, influencing pharmacokinetic properties .
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-2-22(17,18)14-6-10-7-15(13(16)21-10)9-3-4-11-12(5-9)20-8-19-11/h3-5,10,14H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCIXRNXFUZNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazolidinone Ring: The oxazolidinone ring is often synthesized via the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions.
Coupling Reactions: The benzo[d][1,3]dioxole and oxazolidinone intermediates are coupled using a suitable linker, such as a sulfonamide group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Benzoisoxazole vs. Oxazolidinone Cores
Compound 11a (N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide)
- Core Structure: Replaces oxazolidinone with benzoisoxazole, a six-membered heterocycle containing oxygen and nitrogen.
- Synthesis : Formed via sulfonyl chloride coupling in DCM with pyridine, yielding 39–85% purity .
- Key Differences: The planar benzoisoxazole may reduce conformational flexibility compared to the oxazolidinone’s puckered ring, affecting target binding .
Sulfonamide Derivatives with Varied Linkers and Substitutions
Compound 23i ((E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide)
- Structure : Benzodioxol linked via a propenyl group to a phenyl-sulfonamide.
- Synthesis : Uses methanesulfonyl chloride and DMSO-d6, purified via column chromatography .
- Activity : Propenyl linkers may enhance π-π stacking with biological targets, but methanesulfonamide (vs. ethanesulfonamide) could reduce steric bulk .
Compound 28 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide)
- Structure : Benzodioxol-acetamide linked to a benzimidazole.
- Synthesis : Acid-amine coupling (84% yield) using PE/EtOAc purification .
- Activity: Benzimidazole cores are prevalent in antiviral/antifungal agents, suggesting divergent mechanisms vs. oxazolidinones .
Crystallographic and Conformational Analysis
The target compound’s oxazolidinone core likely adopts a puckered conformation, as seen in SHELX-refined structures (e.g., compound 11a with Rwork/Rfree = 0.205/0.260) . In contrast, benzoisoxazole derivatives exhibit planar geometries, which may limit interactions with deep enzymatic pockets .
Table 2: Crystallographic Data
| Parameter | Compound 11a | Typical Oxazolidinones |
|---|---|---|
| Resolution (Å) | 1.82 | 1.5–2.0 |
| Rwork/Rfree | 0.205/0.260 | 0.18/0.22 |
| B-factor (Ų) | 22.41 | 15–30 |
Pharmacological Potential and SAR Insights
- Oxazolidinones: Known for antibacterial activity (e.g., linezolid’s inhibition of bacterial ribosome assembly). The ethanesulfonamide group in the target compound may enhance solubility vs. methanesulfonamide analogues .
- Benzodioxol Role : Electron-rich aromatic systems may improve binding to hydrophobic enzyme pockets, as seen in IDO1 inhibitors () .
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular structure includes a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The oxazolidinone ring contributes to its stability and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their cytotoxic effects on various cancer cell lines (HepG2, HCT116, MCF-7). The results indicated significant antitumor activity with some derivatives exhibiting IC50 values lower than that of the standard drug doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer efficacy.
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : The inhibition of the epidermal growth factor receptor (EGFR) has been implicated in reducing cell proliferation in certain cancer types.
- Apoptosis Induction : Assessment via annexin V-FITC showed that compounds induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis indicated that these compounds could cause cell cycle arrest at specific phases, contributing to their cytotoxic effects.
Molecular docking studies further elucidate the interaction between these compounds and target proteins involved in cancer progression .
Case Studies
Several case studies have explored the therapeutic potential of related compounds:
- Study on Thiourea Derivatives :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
